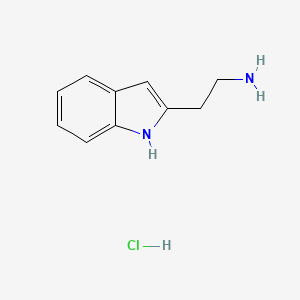

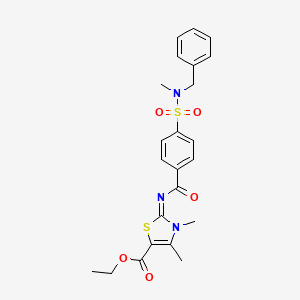

![molecular formula C18H14N4O3S2 B2773367 (E)-N-((4-((2-(苯并[d]噻唑-2-基)-2-氰乙烯)氨基)苯基磺酰)乙酰胺 CAS No. 637748-92-6](/img/structure/B2773367.png)

(E)-N-((4-((2-(苯并[d]噻唑-2-基)-2-氰乙烯)氨基)苯基磺酰)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary depending on the specific compound and the conditions under which the reactions are carried out . Unfortunately, the specific chemical reactions involving “(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide” are not detailed in the available resources.科学研究应用

抗疟疾和 COVID-19 潜力

- 该化合物作为磺酰胺衍生物的一部分,已对其反应性和潜在的抗疟疾活性进行了研究。理论计算和分子对接研究突出了其对疟疾发病机制中至关重要的溶酶蛋白酶-1 和溶酶蛋白酶-2 的功效,并表明其对 SARS-CoV-2 主要蛋白酶和刺突糖蛋白具有潜力,表明其具有更广泛的治疗应用 (Fahim & Ismael, 2021)。

抗惊厥活性

- 对含有磺酰胺噻唑部分的杂环化合物(其结构与目标化合物相似)的研究表明具有显着的抗惊厥活性。某些衍生物已显示出对匹罗毒素诱发的惊厥具有保护作用,表明它们是潜在的抗惊厥剂 (Farag 等人,2012)。

抗菌应用

- 已合成出含有磺酰胺部分的新型杂环化合物,类似于所讨论的化合物,重点是抗菌用途。这些化合物已显示出有希望的抗菌和抗真菌活性,有助于开发新的抗菌剂 (Darwish 等人,2014)。

抗肿瘤活性

- 已合成出结构上与目标化合物相关的 2-(4-氨基苯基)苯并噻唑的衍生物并对其抗肿瘤活性进行了评估。对各种人类肿瘤细胞系的筛选已鉴定出具有显着抗癌活性的化合物,强调了此类衍生物在癌症治疗中的潜力 (Yurttaş 等人,2015)。

PI3K/mTOR 抑制以实现代谢稳定性

- 对 PI3Kα 和 mTOR 抑制剂的代谢稳定性的研究导致探索 6,5-杂环作为苯并噻唑环的替代品。这项研究旨在提高此类抑制剂的代谢稳定性,对其在治疗包括癌症在内的各种疾病中的应用具有影响 (Stec 等人,2011)。

作用机制

Target of Action

It is known that the compound is used as a luminescent material , suggesting that its targets could be related to light-emitting processes.

Mode of Action

The compound, also known as N-(4-{[(1E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANOETH-1-EN-1-YL]AMINO}BENZENESULFONYL)ACETAMIDE, exhibits its action through a process known as Excited-State Intramolecular Proton Transfer (ESIPT) . In solution, the compound shows green emission due to the ESIPT process . When coordinated with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Result of Action

The compound is used as a luminescent material . All doped devices show strong emission with low turn-on voltages (3.9-4.8 V), and the doped devices based on difluoroboron complexes exhibit electroluminescence performance superior to that of the ligand . Particularly, the doped device of BTZ-Cz-BF with a doping concentration of 10 wt% shows the best electroluminescence performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .

Action Environment

The environment can influence the action, efficacy, and stability of the compound . For instance, the compound shows different emission properties in solution and in solid films due to the ESIPT process . In solution, the compound exhibits dual fluorescence (vinyl alcohol emission and ketone emission), while in solid films, only one type of emission is observed . This suggests that the physical state of the compound (solution vs. solid) can significantly affect its luminescent properties.

属性

IUPAC Name |

N-[4-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]phenyl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3S2/c1-12(23)22-27(24,25)15-8-6-14(7-9-15)20-11-13(10-19)18-21-16-4-2-3-5-17(16)26-18/h2-9,11,20H,1H3,(H,22,23)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUJBEGBGBATBK-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

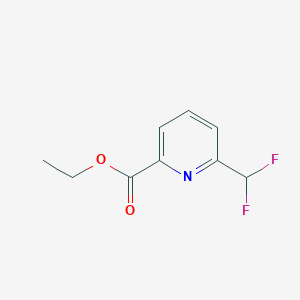

![1-[2-(2-Methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B2773287.png)

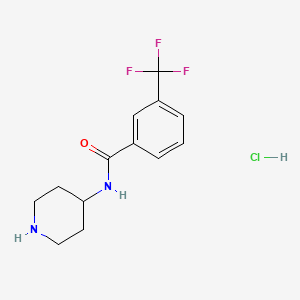

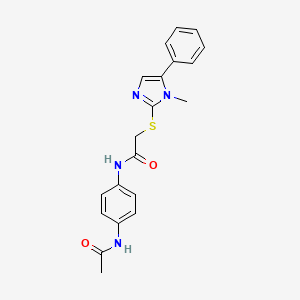

![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)

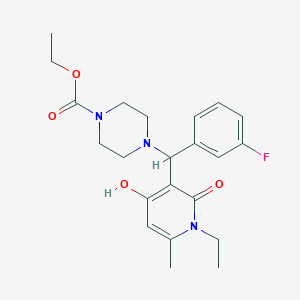

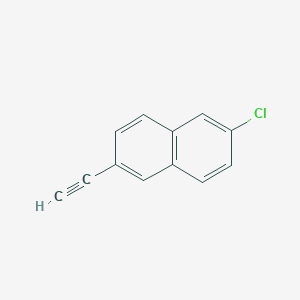

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773293.png)

![2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2773297.png)

![5-Phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2773304.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)

![methyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2773307.png)